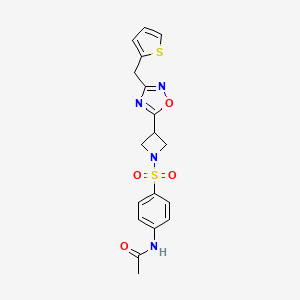

N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves the construction of each functional group followed by their strategic assembly. The thiophene and oxadiazole units are often synthesized first, employing cyclization reactions under specific temperature and solvent conditions.

Industrial Production Methods: : On an industrial scale, this compound is produced using batch or continuous flow processes to ensure high yields and purity. Key reaction conditions involve precise temperature control, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: : N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation reactions often utilize oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: : Depending on the reaction conditions, products such as sulfonylated derivatives, substituted azetidines, or further oxidized oxadiazole compounds can be obtained.

4. Scientific Research Applications: This compound finds applications across multiple fields:

Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, demonstrating the utility of its diverse functional groups in organic synthesis.

Biology: : In biological research, this compound is investigated for its potential as a bioactive molecule, exhibiting properties such as enzyme inhibition or receptor binding.

Medicine: : Preliminary studies suggest its role in developing pharmaceuticals, particularly in targeting specific pathways in disease treatment.

Industry: : It's used in the production of advanced materials, such as polymers and specialty chemicals, owing to its structural diversity.

Mechanism of Action

Molecular Targets and Pathways: : The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. The thiophene and oxadiazole groups play a crucial role in binding interactions, while the sulfonyl and acetamide groups influence its solubility and bioavailability.

Mechanistic Insights: : Studies have shown that this compound can modulate enzymatic activity or receptor signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to similar compounds like N-(4-(2-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide or sulfonylphenyl acetamides, N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its azetidine ring, which imparts unique chemical properties and biological activities.

List of Similar Compounds

N-(4-(2-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide

Sulfonylphenyl acetamides

Thiophene-substituted oxadiazoles

That’s a deep dive into this compound. Want to take the plunge into another topic?

Biological Activity

N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that integrates various bioactive motifs, including thiophene and oxadiazole. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization processes and the introduction of thiophene groups via coupling reactions. The final amide bond formation is achieved through condensation reactions involving suitable reagents like carbodiimides or acid chlorides .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance, studies on similar oxadiazole compounds have demonstrated their effectiveness against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves inhibition of key enzymes in fatty acid synthesis pathways, such as enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial cell wall integrity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21c | M. tuberculosis | 4–8 µM |

| Compound 30 | Clostridium difficile | 0.003–0.03 µg/mL |

| Compound 31a | Neisseria gonorrhoeae | 0.03–0.125 μg/mL |

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties. Compounds containing the oxadiazole moiety have shown promise in reducing inflammation markers in various models. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Table 2: Anti-inflammatory Effects of Related Compounds

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| THP Derivative | Carrageenan-induced paw edema | Significant reduction in edema |

| Oxadiazole Derivative | LPS-stimulated macrophages | Decreased TNF-alpha production |

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival, such as FabI.

- Cytokine Modulation : They may modulate the production of pro-inflammatory cytokines.

- Binding Affinity : Molecular docking studies indicate a strong binding affinity to relevant biological targets, which could elucidate further specific interactions .

Case Studies

Several studies have investigated similar compounds with promising results:

- Antitubercular Activity : A study by Dhumal et al. (2016) highlighted that certain oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis, indicating potential for treating tuberculosis .

- Inflammatory Response : Research on benzamide derivatives showed significant efficacy against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis, crucial for bacterial growth and virulence .

Properties

IUPAC Name |

N-[4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-12(23)19-14-4-6-16(7-5-14)28(24,25)22-10-13(11-22)18-20-17(21-26-18)9-15-3-2-8-27-15/h2-8,13H,9-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHICIPXGKRZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.